molecular formula C14H13N3OS B601806 Destrifluoroethoxy Lansoprazole CAS No. 60524-97-2

Destrifluoroethoxy Lansoprazole

Cat. No.: B601806
CAS No.: 60524-97-2
M. Wt: 271.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Destrifluoroethoxy Lansoprazole, also known as 2-(((3-Methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole, is a compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 g/mol . It is categorized as an impurity standard .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core, a sulfinyl group, and a 3-methylpyridin-2-yl group . The geometrical parameters of the compound have been studied using DFT calculations and compared with single crystal XRD data .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 550.7±52.0 °C and a predicted density of 1.41±0.1 g/cm3 . Its pKa value is predicted to be 9.62±0.10 .

Mechanism of Action

Target of Action

Destrifluoroethoxy Lansoprazole, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are located on the luminal surface of the parietal cell membrane in the stomach . They play a crucial role in the secretion of gastric acid, which is essential for digestion but can cause problems when produced in excess .

Mode of Action

this compound is a prodrug and requires protonation via an acidic environment to become activated . Once activated, it irreversibly binds to and inhibits the gastric H,K-ATPase pumps . This inhibition blocks the final step in gastric acid production, effectively reducing the secretion of gastric acid . This action helps in promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the final stage of this pathway . This disruption leads to a decrease in gastric acid production, thereby alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison Syndrome .

Pharmacokinetics

this compound is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . The pharmacokinetics of this compound appear to be linear over a range from 15 to 60mg . It is extensively metabolised into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome . It also reduces pepsin secretion, making it a useful treatment for conditions associated with excessive pepsin .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. It is converted to active metabolites in the acid environment of the parietal cells . In healthy elderly volunteers, the area under the plasma concentration-time curve (AUC) and half-life are significantly greater after single administration than that in young volunteers . Renal failure has no influence on the pharmacokinetics of this compound, but severe hepatic failure causes a significant decrease in clearance and an increase in the AUC and half-life of this compound .

Safety and Hazards

Lansoprazole, a related compound, is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection when handling the compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Destrifluoroethoxy Lansoprazole involves the substitution of the fluorine atom in Lansoprazole with an ethoxy group followed by the substitution of the methyl group in the resulting compound with a trifluoromethyl group.", "Starting Materials": ["Lansoprazole", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Trifluoromethyl iodide", "Potassium carbonate", "Toluene"], "Reaction": ["Step 1: Ethoxylation of Lansoprazole - Lansoprazole is dissolved in ethanol and hydrochloric acid is added to the solution. Sodium hydroxide is added to adjust the pH to 7-8. Ethanol is then added to the solution followed by the addition of potassium carbonate. The resulting mixture is stirred at room temperature for several hours to yield Destrifluoroethoxy Lansoprazole.", "Step 2: Trifluoromethylation of Destrifluoroethoxy Lansoprazole - Destrifluoroethoxy Lansoprazole is dissolved in toluene and trifluoromethyl iodide is added to the solution. The mixture is heated under reflux for several hours. The reaction mixture is then cooled and filtered to yield the final product, Destrifluoroethoxy Lansoprazole."] }

CAS No.

60524-97-2

Molecular Formula

C14H13N3OS

Molecular Weight

271.34

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.